1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene
Description
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene is an organic compound with the molecular formula C17H19BrO3. This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with methoxyphenoxy and ethoxy groups. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-10-14(18)17(11-13(12)2)21-9-8-20-16-7-5-4-6-15(16)19-3/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHADRRFXKBOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene typically involves the following steps:
Bromination: The starting material, 2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Etherification: The intermediate product is then subjected to etherification with 2-methoxyphenol in the presence of a base such as potassium carbonate (K2CO3) to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and etherification processes. These processes are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide (NaNH2), sodium thiolate (NaSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or ethanol.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include hydrogenated benzene derivatives.
Scientific Research Applications
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug discovery.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxyphenoxy and ethoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its effects in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]-4,5-dimethylbenzene
- 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene
- 1-bromo-2-(2-methoxyethoxy)ethane
Uniqueness
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxyphenoxy and ethoxy groups enhances its solubility and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
